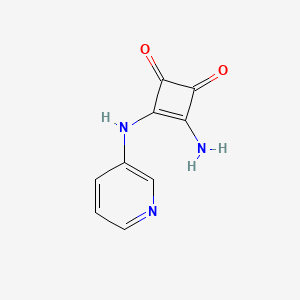
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is a heterocyclic compound that features a cyclobutene ring fused with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with maleic anhydride under controlled conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired cyclobutene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyridine: A simpler analog that lacks the cyclobutene ring.
4-Aminopyridine: Another analog with a different substitution pattern on the pyridine ring.
3-Cyclobutene-1,2-dione: A compound that shares the cyclobutene ring but lacks the amino and pyridine groups.
Uniqueness
3-Amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione is unique due to its combination of a cyclobutene ring with a pyridine moiety and amino groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7N3O2 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
3-amino-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C9H7N3O2/c10-6-7(9(14)8(6)13)12-5-2-1-3-11-4-5/h1-4,12H,10H2 |
InChI-Schlüssel |
FJRIICKTBNVAAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC2=C(C(=O)C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



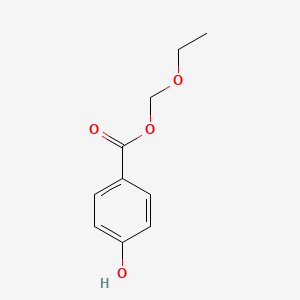
![6-chloro-N-(6-methoxy-3-pyridinyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8297926.png)
![(3aS,6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B8297932.png)
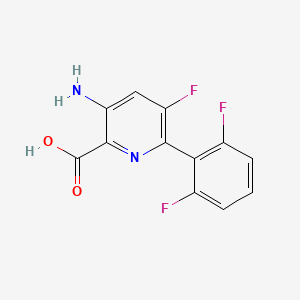
![1-Phenyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B8297941.png)
![4-[(2-Chlorophenyl)sulfonyl]piperidine](/img/structure/B8297943.png)

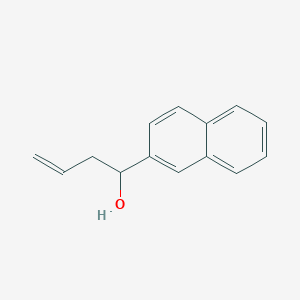

![N-[2,2-Dimethyl-1-(1H-benzotriazol-1-yl)propyl]benzamide](/img/structure/B8297970.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-9-hydroxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B8297974.png)
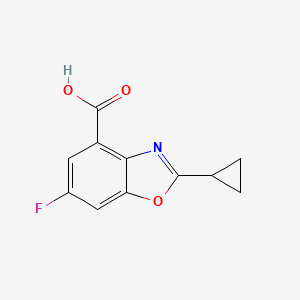
![N-{[4-(2-butynyloxy)phenyl]sulfonyl}-beta-alanine](/img/structure/B8297999.png)
